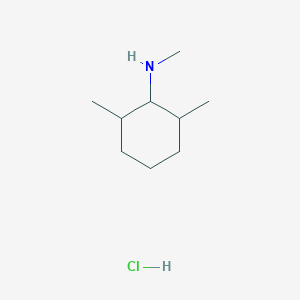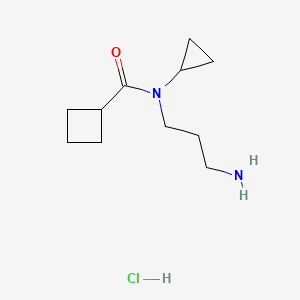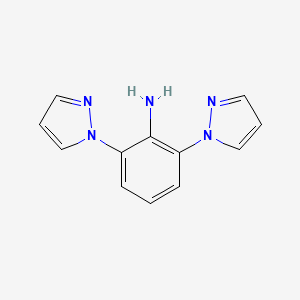
2,6-bis(1H-pyrazol-1-yl)aniline
説明
“2,6-bis(1H-pyrazol-1-yl)aniline” is a chemical compound with the molecular formula C12H11N5 . It contains a total of 30 bonds, including 19 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 16 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 primary amine (aromatic), and 2 Pyrazole(s) .
Synthesis Analysis
The synthesis of “2,6-bis(1H-pyrazol-1-yl)aniline” has been described in several studies . For instance, one study describes the synthesis of two novel functionalised 2,6-bis (pyrazol-1-yl)pyridine (bpp) ligands .
Molecular Structure Analysis
The molecular structure of “2,6-bis(1H-pyrazol-1-yl)aniline” is characterized by the presence of a six-membered ring and two five-membered rings . The molecule also contains 1 primary amine (aromatic) and 2 Pyrazole(s) .
Chemical Reactions Analysis
“2,6-bis(1H-pyrazol-1-yl)aniline” has been involved in various chemical reactions. For example, it has been used in the formation of supramolecular iron(II) complexes . Another study reported the use of this compound in the oxidation of catechol to o-quinone .
科学的研究の応用
1. Spin-Crossover in Supramolecular Iron(II) Complexes
- Summary of the Application : This compound is used as a ligand in the creation of supramolecular iron(II) complexes. These complexes are integral to the development of switchable and bistable molecular materials .
- Methods of Application : The study involved the use of Density Functional Theory (DFT) to reveal stretching-induced spin-state switching in a molecular junction composed of the complex and gold electrodes .
- Results or Outcomes : The study found that the orientation of the complexes in the junctions was unfavorable for demonstrating the spin-state dependence of the conductance .
2. Spin-Crossover in Iron(II) Complexes of N,N′-Disubstituted 2,6-Bis (Pyrazol-3-yl)Pyridines
- Summary of the Application : This compound is used in the synthesis of new bis(pyrazol-3-yl)pyridines, which are then used to study the effect of a distal substituent on the spin-crossover (SCO) behavior of the iron(II) complexes .
- Methods of Application : The study involved the use of variable-temperature magnetometry, NMR spectroscopy, and X-ray diffraction to study the SCO behavior of the complexes .
- Results or Outcomes : The study found that the substituents with different electronic and steric properties in the para-position of the 2,6-dibromophenyl group affected the SCO-assisting tendency .
3. High Temperature Spin Crossover
- Summary of the Application : This compound is used in the synthesis of a novel amide-functionalised 2,6-bis (pyrazol-1-yl)pyridine-4-carboxamide ligand (bppCONH2). The complex salts [Fe (bppCONH2)2] (BF4)2 and [Fe (bppCONH2)2] (ClO4)2 were synthesised and characterised .
- Methods of Application : The study involved the use of SQUID magnetometry, differential scanning calorimetry, variable temperature Raman spectroscopy and single crystal X-ray diffraction .
- Results or Outcomes : The study found that the presence of hysteresis may be attributed to differences in the inter-molecular hydrogen bonding in the low spin and high spin states .
4. Biological Transformation Agent
- Summary of the Application : Ligand complexes of this compound have been used as a biological transformation agent .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
5. Biological Active Agent
- Summary of the Application : Ligand complexes of this compound have been used as a biological active agent .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
6. Agent for the Formation of Metal Organic Frameworks
将来の方向性
The future directions for “2,6-bis(1H-pyrazol-1-yl)aniline” research are promising. For instance, one study suggested that this compound could be used to develop molecule-based switching and memory elements . Another study suggested that it could be used as a model for further developments in catalytic processes relating to catecholase activity .
特性
IUPAC Name |
2,6-di(pyrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-12-10(16-8-2-6-14-16)4-1-5-11(12)17-9-3-7-15-17/h1-9H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTNPTLIOLZWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N2C=CC=N2)N)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-bis(1H-pyrazol-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



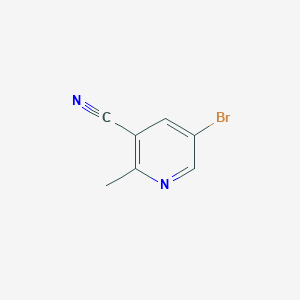
![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1523718.png)
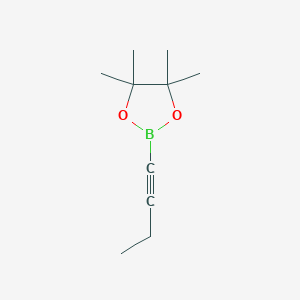
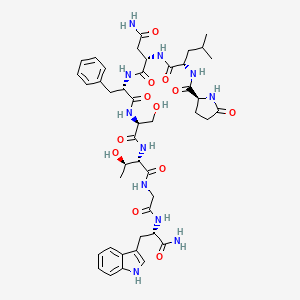
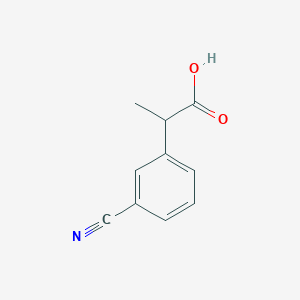
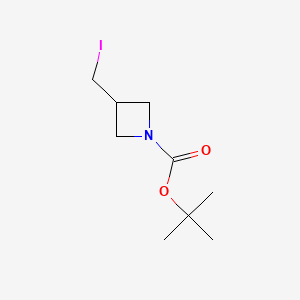
![benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate](/img/structure/B1523726.png)
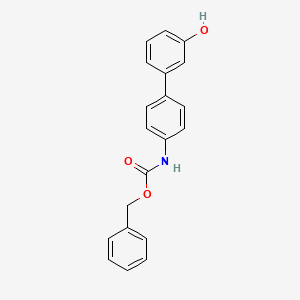
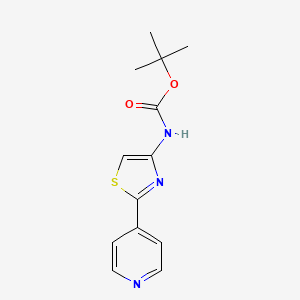
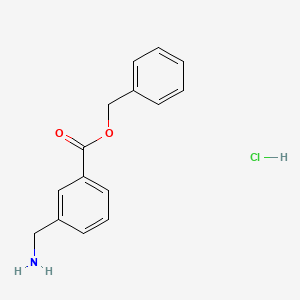
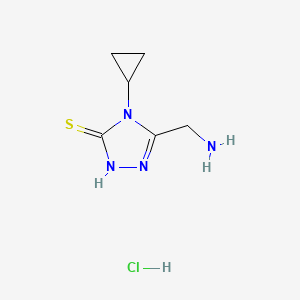
![2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1523733.png)
